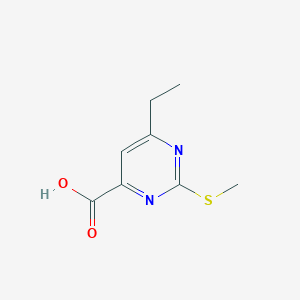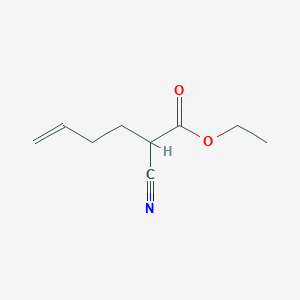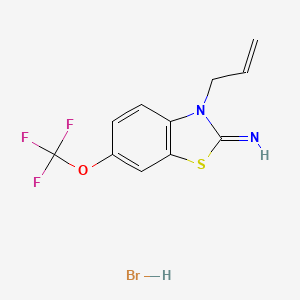![molecular formula C13H17N3O2 B8587899 Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8587899.png)
Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate
概要
説明
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate is an organic compound with the molecular formula C13H18N4O2 It is characterized by the presence of a tert-butyl ester group, a cyanopyridine moiety, and a beta-alanine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate typically involves the reaction of 5-cyanopyridine with beta-alanine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 5-cyanopyridine is reacted with beta-alanine in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then treated with tert-butyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopyridine moiety to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of aminopyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets. The cyanopyridine moiety can interact with enzymes and receptors, modulating their activity. The beta-alanine derivative can influence metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(5-cyanopyridin-2-yl)piperidin-4-ylcarbamate
- tert-Butyl N-(2-cyanopyridin-3-yl)-beta-alaninate
Uniqueness
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate is unique due to the presence of both the cyanopyridine and beta-alanine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for diverse chemical modifications, enhancing its versatility in scientific studies.
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)6-7-15-11-5-4-10(8-14)9-16-11/h4-5,9H,6-7H2,1-3H3,(H,15,16) |
InChIキー |
WKUIZPCYGHTSDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCNC1=NC=C(C=C1)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-yl}methanamine](/img/structure/B8587821.png)


![2,2-Dichloro-1-[2-(dichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B8587851.png)



![4-{[3-(4-Chlorophenyl)propyl]amino}benzoic acid](/img/structure/B8587879.png)


![1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B8587904.png)



